3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one 3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990829
InChI: InChI=1S/C20H18F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)18(29)13-28-19(30)16-6-1-2-7-17(16)24-25-28/h1-7,12H,8-11,13H2
SMILES:
Molecular Formula: C20H18F3N5O2
Molecular Weight: 417.4 g/mol

3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one

CAS No.:

Cat. No.: VC14990829

Molecular Formula: C20H18F3N5O2

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one -

Specification

Molecular Formula C20H18F3N5O2
Molecular Weight 417.4 g/mol
IUPAC Name 3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C20H18F3N5O2/c21-20(22,23)14-4-3-5-15(12-14)26-8-10-27(11-9-26)18(29)13-28-19(30)16-6-1-2-7-17(16)24-25-28/h1-7,12H,8-11,13H2
Standard InChI Key CKMFOUBLVVOMAU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3

Introduction

Overview of the Compound
"3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one" is a complex organic molecule that likely belongs to the class of heterocyclic compounds. Its structure features a benzotriazine core with functional groups that include a trifluoromethyl-substituted phenyl ring and a piperazine moiety. Such compounds are often studied for their potential biological or pharmacological activities due to their intricate structures.

Synthesis

The synthesis of this compound would likely involve multistep organic reactions, including:

  • Formation of the Benzotriazine Core: Cyclization reactions involving hydrazines and appropriate precursors.

  • Introduction of Piperazine: Coupling with a trifluoromethyl-substituted piperazine derivative.

  • Final Functionalization: Incorporation of the oxoethyl group through condensation or acylation reactions.

These steps would require precise control of reaction conditions to ensure high yield and purity.

Potential Applications

Compounds with similar structures are often explored for their:

  • Pharmacological Activities:

    • Anticancer

    • Antiviral

    • Anti-inflammatory

  • Biological Interactions:

    • Enzyme inhibition

    • Receptor binding

The trifluoromethyl group typically enhances metabolic stability and receptor affinity, making such compounds promising candidates in drug discovery.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: To identify chemical shifts and confirm connectivity.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • X-ray Crystallography: For detailed structural elucidation.

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